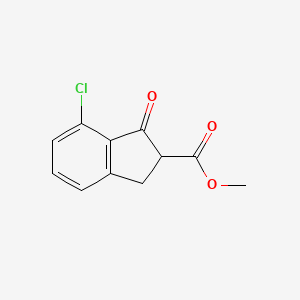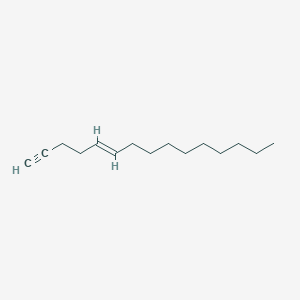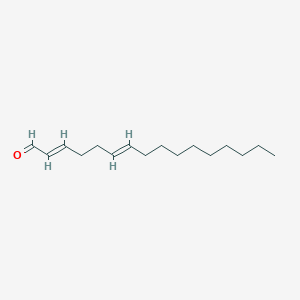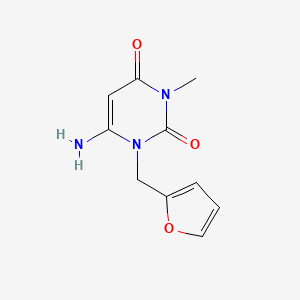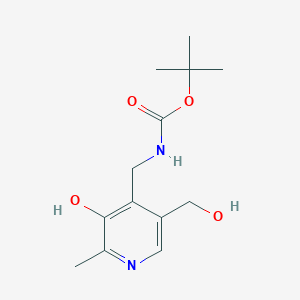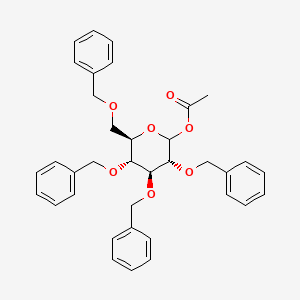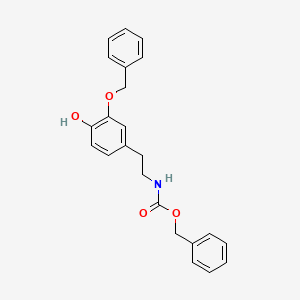
1,3,5-Trihexylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,5-triarylbenzenes, including derivatives like 1,3,5-Trihexylbenzene, can involve various methodologies, including the cyclotrimerization of acetophenones in the presence of catalysts under solvent-free conditions, highlighting a green chemistry approach with high atom economy and good yields (Prasad, Nath, & Preetam, 2013). Additionally, the Stille cross-coupling procedure has been employed for the synthesis of various substituted 1,3,5-triarylbenzenes, showcasing a versatile method for incorporating different functional groups and achieving precise molecular architectures (Idzik et al., 2010).
Molecular Structure Analysis
The molecular structure of 1,3,5-Trihexylbenzene and its derivatives has been extensively studied using techniques such as X-ray diffraction and electron diffraction. These studies reveal the spatial arrangement of the hexyl groups around the central benzene ring and provide insights into the compound's stereochemistry and electron distribution. For instance, investigations on molecular variants of similar symmetric structures crystallized with silver triflate have shown nearly invariant pseudohexagonal porous structure types, indicating the influence of pendant groups on the overall molecular architecture (Kiang et al., 1999).
Chemical Reactions and Properties
1,3,5-Trihexylbenzene participates in various chemical reactions, reflecting its reactivity profile and chemical properties. For example, its derivatives have been studied for electrochemical and spectroelectrochemical behavior, revealing insights into oxidative polymerization mechanisms and the stability of charged states in both monomeric and oligomeric forms (Rapta et al., 2012). These findings underscore the compound's potential in developing new materials with specific electronic properties.
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Medicinal Chemistry
1,3,5-Triisopropylbenzene, a close derivative of 1,3,5-Trihexylbenzene, is efficiently oxidized using N-hydroxyphthalimide (NHPI) as a catalyst, yielding phenol derivatives that are valuable as pharmaceutical starting materials (Aoki et al., 2005).
2. Photolysis and Chemical Stability Studies
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), another derivative, is notable for its stability but exhibits sensitivity to light, producing a long-lived free radical upon photolysis. The mechanism involves intersystem crossing and NO2-ONO isomerization, leading to the formation of a phenoxyl radical (Xiong et al., 2014).
3. Electrochemistry and Material Science
Star-shaped compounds based on 1,3,5-triarylbenzenes, which include derivatives of 1,3,5-Trihexylbenzene, have been studied for their electrochemical properties. These compounds exhibit complex redox behavior and have potential applications in organic electronics (Rapta et al., 2012).
4. Organic Frameworks and Porous Materials
1,3,5-Triformylbenzene and its derivatives are used in synthesizing covalent organic frameworks (COFs), which are highly crystalline, stable, and porous materials, broadening the scope of applications in material science (Uribe-Romo et al., 2011).
5. Polymer Science and Catalysis
Eigenschaften
CAS-Nummer |
29536-28-5 |
|---|---|
Produktname |
1,3,5-Trihexylbenzene |
Molekularformel |
C₂₄H₄₂ |
Molekulargewicht |
330.59 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



